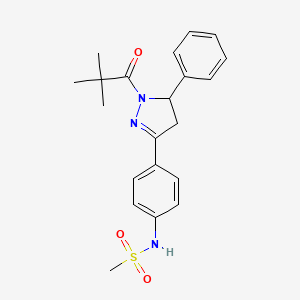![molecular formula C19H22N4O3 B2545697 (4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone CAS No. 339011-72-2](/img/structure/B2545697.png)
(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. In the case of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, the compound was synthesized and its structure was confirmed through X-ray diffraction. The compound crystallizes in a monoclinic system, indicating a specific geometric arrangement of atoms within the crystal lattice . Another study involved the synthesis of novel compounds from oleic acid, which, while not directly related to the target compound, demonstrates the variety of methods available for synthesizing complex organic molecules, such as the sonochemical method in the presence of montmorillonite KSF catalyst .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The X-ray diffraction method used in the study of the azetidinone compound provided detailed information about the arrangement of atoms and the geometry of the molecule . This type of analysis is essential for confirming the identity of synthesized compounds and for predicting their reactivity and interactions with other molecules.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving the target compound, the synthesis processes described involve chemical transformations. For example, the azetidinone compound's synthesis likely involved the formation of the azetidinone ring and the attachment of the methoxyimino and phenoxy groups . Understanding these reactions is important for optimizing synthesis routes and improving yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The azetidinone compound's crystalline form and space group information suggest specific intermolecular interactions that could influence its melting point, solubility, and other physical properties . The novel compounds synthesized from oleic acid were characterized by their physicochemical properties, such as density and iodine value, which are important for their potential application as biolubricants . The study of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone provides additional context on how molecular structure can affect properties like ultraviolet absorption, which is relevant for understanding the behavior of similar compounds .
Aplicaciones Científicas De Investigación
Imaging Agent in Parkinson's Disease
A study synthesized a compound named HG-10-102-01, closely related to the target compound, for potential use as a PET imaging agent for imaging LRRK2 enzyme activity in Parkinson's disease. The synthesis involved several steps, including O-[11C]methylation, to prepare the tracer with a high radiochemical yield and purity, indicating its utility for in vivo imaging applications (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
Another study focused on synthesizing derivatives of a similar structural motif, demonstrating interesting antimicrobial activity. This highlights the compound's potential utility in developing new antimicrobials, critical in addressing the rising challenge of antibiotic resistance (Chaudhari, 2012).
Structural Investigation
The crystal structure of a compound closely related to the target molecule was determined, revealing insights into its molecular geometry and interactions. Such structural investigations can inform the design of molecules with optimized properties for various applications, including drug development (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Fungicidal Activity
Derivatives of the compound under investigation were designed and synthesized, showing good to excellent inhibition against various fungi. This suggests its potential application in developing new fungicides to protect crops and reduce agricultural losses (Yu, Bo, Aiying, Weiwei, & Zhenhua, 2017).
Metabolism Study
A study on AZD1979, a compound featuring a similar structural framework, focused on its metabolism involving glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine. This research provides valuable insights into the metabolic pathways and potential detoxification mechanisms for compounds with similar structures, relevant for drug development and safety assessment (Li, Grönberg, Bangur, Hayes, Castagnoli, & Weidolf, 2019).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(8-pyrimidin-2-yl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-25-16-5-3-15(4-6-16)17(24)23-13-14-26-19(23)7-11-22(12-8-19)18-20-9-2-10-21-18/h2-6,9-10H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPEAJQNWCMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC23CCN(CC3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2545615.png)
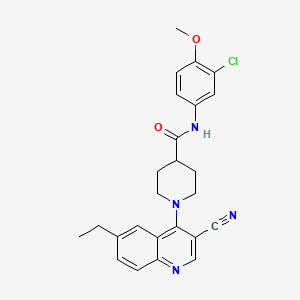

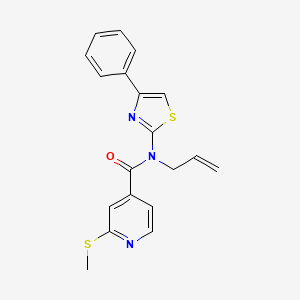

![Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2545624.png)
![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)
![5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2545626.png)
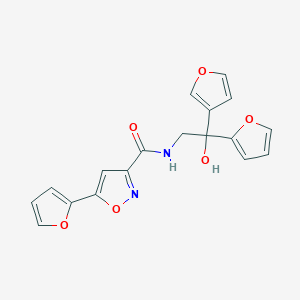
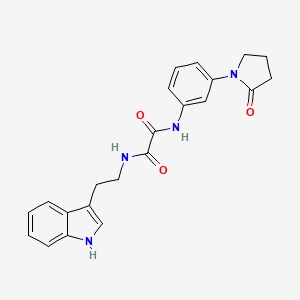
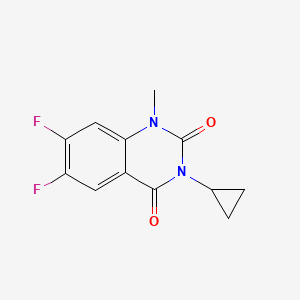

![3-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2545632.png)
